2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol
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Overview
Description
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol derivatives have been synthesized and shown significant antimicrobial activity. In a study, novel derivatives were tested against various Gram-positive and Gram-negative bacteria, demonstrating their potential in antibacterial applications (Shaikh et al., 2014).
Agricultural and Medicinal Chemistry
These compounds have received attention in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. The generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds has been explored to develop a method for accessing these substituted triazoles (Lassalas et al., 2017).
Corrosion Inhibition
A new triazole derivative, namely 2-{(2-hydroxyethyl)[(4-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]amino}ethanol (TTA), has been investigated for its efficiency in corrosion inhibition of galvanized steel and electroplating steel in aqueous solutions. The studies show TTA as a very good inhibitor, demonstrating its potential in corrosion protection (Lebrini et al., 2008).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. For example, a series of Schiff bases and oxazepine derivatives have been synthesized using microwave irradiation, showcasing its utility in the creation of new chemical entities (Taha, 2017).
Mechanism of Action
Target of Action
The primary targets of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol are oxidoreductase proteins . These proteins play a crucial role in biological systems as they catalyze oxidation-reduction reactions, which involve the transfer of electrons from one molecule (the reductant) to another (the oxidant).
Mode of Action
This compound interacts with its targets, the oxidoreductase proteins, by binding to them This interaction can lead to changes in the protein’s function, potentially inhibiting its activity
Biochemical Pathways
The interaction of this compound with oxidoreductase proteins can affect various biochemical pathways. Oxidoreductase proteins are involved in numerous biological processes, including energy production, detoxification, and cellular respiration. By inhibiting these proteins, this compound can potentially disrupt these processes .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific interactions with oxidoreductase proteins. In some cases, it has been shown to have significant antibacterial activity . It may also have other effects depending on the specific cellular context and the particular oxidoreductase proteins it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH levels can affect the compound’s solubility and therefore its ability to reach its target proteins . Additionally, the presence of other molecules can influence its activity, either by competing for the same binding sites or by modifying the target proteins.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-6-5-11-9-7-3-1-2-4-8(7)10-11/h1-4,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLYJLYNSWYFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.